4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione-d5

Analytical Chemistry Pharmacokinetics Stable Isotope Labeling

The compound 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5 (CAS 1346604-65-6) is a stable isotope-labeled (deuterated) synthetic intermediate within the camptothecin (CPT) class of topoisomerase I inhibitors. Its complex structure is defined by a spiro linkage between a dioxolane ring and a pyranoindolizine system, with a molecular weight of 312.33 g/mol (C15H12D5NO6).

Molecular Formula C15H17NO6
Molecular Weight 312.33 g/mol
Cat. No. B12429844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione-d5
Molecular FormulaC15H17NO6
Molecular Weight312.33 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O
InChIInChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/i1D3,2D2
InChIKeyGHFZMAJAVDXFDR-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5: A Deuterated Camptothecin Intermediate


The compound 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5 (CAS 1346604-65-6) is a stable isotope-labeled (deuterated) synthetic intermediate within the camptothecin (CPT) class of topoisomerase I inhibitors . Its complex structure is defined by a spiro linkage between a dioxolane ring and a pyranoindolizine system, with a molecular weight of 312.33 g/mol (C15H12D5NO6) . It is categorized as an isotopically labeled research compound, used in the preparation of camptothecin and homocamptothecin derivatives, and is not intended for therapeutic or veterinary use [1].

Critical Differentiation of 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5 from Non-Deuterated Analogs


Interchanging this deuterated compound with its non-deuterated counterpart (CAS 102978-41-6) or other camptothecin intermediates is invalid for applications requiring precise quantification or metabolic tracing . The substitution of five hydrogen atoms with deuterium (d5) in the ethyl group creates a distinct mass difference of +5 Da . This isotopic shift is fundamental for its use as an internal standard in mass spectrometry (MS), enabling the compound to be distinguished from the analyte of interest while exhibiting near-identical chemical behavior . Using a non-labeled analog would introduce significant analytical error, as it could not be independently monitored to correct for sample preparation variability, matrix effects, or instrument fluctuations .

Quantitative Differentiation Evidence for 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5


Isotopic Purity and Mass Differentiation of the Deuterated Intermediate

The primary differentiation is the incorporation of five deuterium atoms into the ethyl group of the camptothecin core structure, replacing hydrogen atoms . This is a structural modification that can be verified by mass spectrometry.

Analytical Chemistry Pharmacokinetics Stable Isotope Labeling

Analytical Correction Capability: Mitigation of Matrix Effects and Sample Variability

The primary utility of deuterated compounds like this one is to serve as internal standards (IS) that co-elute with the non-labeled analyte and compensate for analytical variability . The fundamental assumption is that the deuterated IS will experience near-identical extraction recovery, ionization efficiency, and matrix effects as the target analyte, thereby improving the accuracy and precision of quantitative methods [1]. This principle is a class-level characteristic of all well-designed deuterated internal standards.

Bioanalysis LC-MS Method Validation Pharmaceutical Analysis

Validated Application Scenarios for Procuring 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5


Development and Validation of Quantitative LC-MS/MS Assays for Camptothecin Analogs

This deuterated intermediate is procured as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of its non-deuterated counterpart in complex biological matrices. Its +5 Da mass shift allows it to be distinguished from the analyte by mass spectrometry, while its near-identical chemical properties ensure it co-elutes and corrects for matrix effects, extraction losses, and ion suppression/enhancement during LC-MS/MS analysis . This is a fundamental requirement for generating reliable pharmacokinetic (PK) and toxicokinetic (TK) data in drug development .

Metabolic Tracing and ADME Studies for Novel Camptothecin Derivatives

Researchers use this deuterated building block in the synthesis of labeled camptothecin analogs to create metabolic tracers. By incorporating deuterium at a metabolically stable position (the ethyl group), the resulting labeled compound can be administered and tracked through absorption, distribution, metabolism, and excretion (ADME) pathways without altering the molecule's fundamental pharmacology . This enables the differentiation of parent drug from its metabolites and endogenous compounds, providing critical insights into a drug candidate's in vivo behavior and metabolic stability .

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